
L-lactaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
L-lactaldehyde can be synthesized through several methods. One efficient and scalable method involves the biocatalytic asymmetric reduction of 1,1-dimethoxy-2-propanone using suitable ketoreductases to produce enantiomerically pure (S)- and ®-1,1-dimethoxy-2-propanols. The removal of the protecting group yields (S)- and ®-lactaldehydes in high yield and excellent enantiomeric and chemical purity . Another method involves the reaction of D-threonine with ninhydrin, followed by purification .
化学反応の分析
L-lactaldehyde undergoes various chemical reactions, including oxidation and reduction. Under aerobic conditions, this compound is oxidized to L-lactate by the enzyme lactaldehyde dehydrogenase . Under anaerobic conditions, it is reduced to L-1,2-propanediol by the enzyme propanediol oxidoreductase . Common reagents used in these reactions include NAD+ and NADH, which act as cofactors in the oxidation and reduction processes . The major products formed from these reactions are L-lactate and L-1,2-propanediol .
科学的研究の応用
L-lactaldehyde has several scientific research applications. In chemistry, it is used as an intermediate in the synthesis of various compounds. In biology, it plays a role in the metabolic pathways of L-fucose and L-rhamnose utilization in Escherichia coli . In medicine, it is involved in the pyruvate metabolism pathway and is irreversibly produced from pyruvaldehyde via the enzyme aldehyde reductase . In industry, this compound is used in the production of lactic acid and other chemicals .
作用機序
The mechanism of action of L-lactaldehyde involves its conversion to other compounds through enzymatic reactions. Under aerobic conditions, this compound is oxidized to L-lactate by lactaldehyde dehydrogenase, while under anaerobic conditions, it is reduced to L-1,2-propanediol by propanediol oxidoreductase . The regulation of these reactions is influenced by the NAD/NADH ratio, which acts as a regulatory mechanism .
類似化合物との比較
特性
CAS番号 |
3913-64-2 |
|---|---|
分子式 |
C3H6O2 |
分子量 |
74.08 g/mol |
IUPAC名 |
(2S)-2-hydroxypropanal |
InChI |
InChI=1S/C3H6O2/c1-3(5)2-4/h2-3,5H,1H3/t3-/m0/s1 |
InChIキー |
BSABBBMNWQWLLU-VKHMYHEASA-N |
異性体SMILES |
C[C@@H](C=O)O |
正規SMILES |
CC(C=O)O |
物理的記述 |
Solid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


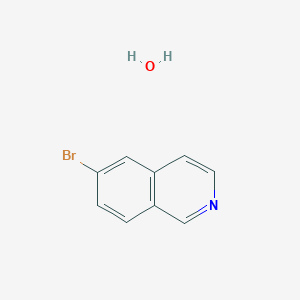
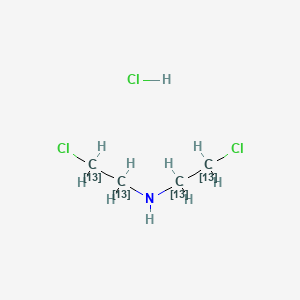

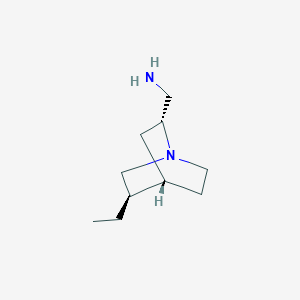
![Rel-((1R,2R,3R,4S)-bicyclo[2.2.2]oct-5-ene-2,3-diyl)dimethanol](/img/structure/B12058522.png)
![1-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-(5-[(2-isopropyl-5-methylphenoxy)methyl]-2-thioxo-1,3,4-oxadiazol-3(2H)-YL)ethanone](/img/structure/B12058524.png)
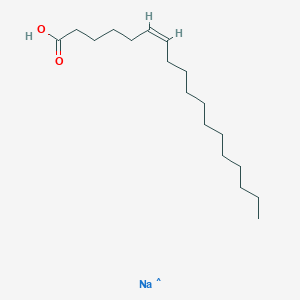
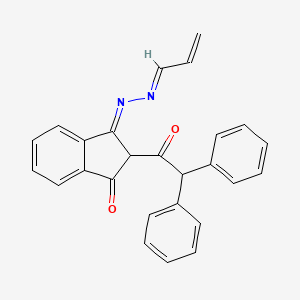
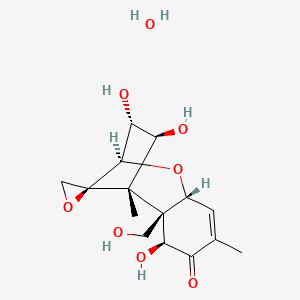
![2-[5-(3-bromophenyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl]-1-(4-chlorophenyl)ethanone](/img/structure/B12058539.png)




